molecular formula C6H7N3S B1291527 2-Aminopyridine-3-carbothioamide CAS No. 42242-05-7

2-Aminopyridine-3-carbothioamide

Cat. No.: B1291527
CAS No.: 42242-05-7
M. Wt: 153.21 g/mol
InChI Key: DXTFWTHGGXGSCN-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-carbothioamide is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Potency

A study on 2-alkylthiopyridine-4-carbothioamides, closely related to 2-Aminopyridine-3-carbothioamide, demonstrated their potential as antifungal agents. These compounds exhibited significant inhibitory activity against various yeasts and dermatophytes, highlighting their potential in treating fungal infections (Klimesová, Otčenášek, & Waisser, 1996).

Structural Investigation

In-depth vibrational spectroscopic investigations on 2-ethylpyridine-4-carbothioamide, a compound structurally similar to this compound, have provided insights into its molecular structure. This research is crucial in understanding the properties and potential applications of such compounds (Muthu, Ramachandran, & Uma maheswari, 2012).

Antitumor Activity

A study on 2,2'-Bipyridyl-6-carbothioamide, a variant of this compound, revealed its potential as an antitumor agent. It inhibits ribonucleotide reductase, a key enzyme in proliferating cells, indicating its potential in cancer treatment (Nocentini & Barzi, 1997).

Investigation in Medical Treatment

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, closely related to this compound, was studied in a Phase I trial for its application in treating advanced cancer. This study was significant in determining the compound's pharmacokinetics and potential as a cancer treatment (Wadler et al., 2004).

Potassium Channel Interaction

Research on aminopyridines, including 2-Aminopyridine, has shown their effectiveness in blocking potassium channels in squid axon membranes. This study provides valuable information on the interaction of such compounds with ion channels, important for neurological applications (Yeh, Oxford, Wu, & Narahashi, 1976).

Safety and Hazards

2-Aminopyridine is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

Future Directions

2-Aminopyridine is a significant synthetic synthon, known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-carbothioamide could have potential applications in drug discovery and proteomics research.

Properties

IUPAC Name

2-aminopyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFWTHGGXGSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627156
Record name 2-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-05-7
Record name 2-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-nicotinamide (1.6 g) described in Manufacturing Example 14-1, hexamethyldisiloxane (3.2 g), phosphorus pentasulfide (950 mg), and hexamethylphosphoramide (13 mL) were stirred for 18 hours at 110° C. The reaction solution was passed through a glass filter (eluted with ethyl acetate) lined with NH-silica gel and silica gel in a 1:1 ratio. The eluate was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (290 mg).
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Synthesis routes and methods II

Procedure details

Scheme I-19 depicts the preparation of isothiazolobenzene or isothiazolopyridine glyoxylic acid derivatives which may be employed to prepare compounds of formula I. 3-methyl isothiazolopyridines can be prepared as depicted in step a by using methodology as described in Taurins, A.; Khouw, V. T. Can. J. Chem. 1973, 51(11), 1741-1748. For example Isothiazolo[3,4-b]pyridine was synthesized from 2-aminonicotinonitrile in three steps: by the reaction with NH3 and H2S to produce 2-aminothionicotinamide; oxidative cyclization with H2O2 to give 3-amino-isothiazolo[3,4-b]pyridine, followed by diazotization and reduction with hypophosphorous acid. 3-Aminoisothiazolo[4,3-b]pyridine was prepared in a similar way from 3-aminopicolinonitrile via 3-aminothiopicolinamide. Isothiazolo[5,4-b]pyridine was synthesized from 2-chloronicotinonitrile in three steps: reduction with HCO2H in the presence of Raney Nickel to obtain 2-chloronicotinaldehyde; transformation of the latter into 2-thiocyanonicotinaldehyde; and cyclization with NH3 to obtain isothiazolo[5,4-b]pyridine. 3-Methylizothiazolo[5,4-c]pyridine was prepared by cyclization of 4-acetyl-3-thiocyanopyridine with NH3. Alternatively, the 3-methylisothiazolopyridines may be prepared as described in Chimichi, S.; Giomi, D.; Tedeschi, P. Synth. Commun. 1993, 23(1), 73-78 in a single step procedure by treating a cyanomercaptopyridine with methyllithium in an appropriate solvent such as tetrahydrofuran to provide the 3-methylisothiazolopyridine derivative. As described previously for Scheme I-18 the methyl group may be converted to the bromide with N-bromosuccinimide as shown in step b. Bromide displacement with cyanide, as shown in step c, followed by hydrolysis and esterification, as shown in step d, provides the methyl ester. Oxidation of the methyl ester to the oxalate can then be carried out as depicted in step e. The oxidation can be carried out in one step with selenium dioxide to provide the oxalate. Alternatively, the methyl ester can be treated with a strong base such as lithium bistrimethylsilyl amide in tetrahydrofuran at reduced temperature followed by camphorsulfonyl oxaziridine to provide the corresponding α-hydroxy ester which may be oxidized with the Dess-Martin reagent in order to obtain the oxalate. The oxalate may then be hydrolyzed under standard conditions as depicted by step f to provide the oxalic acid derivative. The oxalic acid derivative may then be coupled to an appropriate piperazine derivative to provide a compound of Formula I.
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isothiazolopyridine glyoxylic acid
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3-methyl isothiazolopyridines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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